4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H19ClF3NO. It is known for its unique structural features, including a trifluoromethyl group, which imparts significant pharmacological and chemical properties. This compound is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)phenol with an appropriate alkylating agent to form the 2-(trifluoromethyl)phenoxy intermediate.
Alkylation of Piperidine: The phenoxy intermediate is then reacted with piperidine in the presence of a suitable base to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
- 2-(Trifluoromethyl)phenoxyethylamine
- Trifluoromethylphenylpiperidine
Uniqueness
4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and pharmacological properties. The presence of the trifluoromethyl group significantly enhances its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-3-1-2-4-13(12)19-10-7-11-5-8-18-9-6-11;/h1-4,11,18H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVSSQPPDGXETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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